molecular formula C12H16O B13662278 1-Isopropyl-4-(1-methoxyvinyl)benzene

1-Isopropyl-4-(1-methoxyvinyl)benzene

Cat. No.: B13662278
M. Wt: 176.25 g/mol
InChI Key: CXQAXFPIMUMVTC-UHFFFAOYSA-N
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Description

1-Isopropyl-4-(1-methoxyvinyl)benzene is an organic compound belonging to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with an isopropyl group and a methoxyvinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-4-(1-methoxyvinyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form isopropylbenzene. This intermediate can then undergo further substitution with methoxyvinyl groups under controlled conditions .

Industrial Production Methods: The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-4-(1-methoxyvinyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Isopropyl-4-(1-methoxyvinyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Isopropyl-4-(1-methoxyvinyl)benzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution, where the benzene ring reacts with electrophiles to form substituted products. The methoxyvinyl group can also participate in nucleophilic addition reactions, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

1-(1-methoxyethenyl)-4-propan-2-ylbenzene

InChI

InChI=1S/C12H16O/c1-9(2)11-5-7-12(8-6-11)10(3)13-4/h5-9H,3H2,1-2,4H3

InChI Key

CXQAXFPIMUMVTC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=C)OC

Origin of Product

United States

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